molecular formula C20H16O B1330704 Triphenylacetaldehyde CAS No. 42365-04-8

Triphenylacetaldehyde

Cat. No.: B1330704
CAS No.: 42365-04-8
M. Wt: 272.3 g/mol
InChI Key: OYPICMQZUOZRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylacetaldehyde is an organic compound with the molecular formula C20H16O. It is characterized by the presence of three phenyl groups attached to an acetaldehyde moiety. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylacetaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with benzyl chloride in the presence of a base, such as sodium hydroxide, to form triphenylmethanol. This intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the Friedel-Crafts alkylation of benzene with benzyl chloride, followed by oxidation. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and the process is carried out under controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Triphenylacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to triphenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to triphenylmethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents in anhydrous ether.

Major Products:

    Oxidation: Triphenylacetic acid.

    Reduction: Triphenylmethanol.

    Substitution: Corresponding alcohols or other substituted products.

Scientific Research Applications

Triphenylacetaldehyde has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

    Benzaldehyde: Similar in structure but with only one phenyl group.

    Triphenylmethanol: The reduced form of triphenylacetaldehyde.

    Triphenylacetic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its three phenyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry, offering different reactivity compared to simpler aldehydes like benzaldehyde.

Properties

IUPAC Name

2,2,2-triphenylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPICMQZUOZRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325264
Record name Triphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42365-04-8
Record name NSC409500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylacetaldehyde
Reactant of Route 2
Triphenylacetaldehyde
Reactant of Route 3
Triphenylacetaldehyde
Reactant of Route 4
Triphenylacetaldehyde
Reactant of Route 5
Triphenylacetaldehyde
Reactant of Route 6
Triphenylacetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.